molecular formula C₄₈H₇₅NO₁₇ B1142324 Amphotericin X1 CAS No. 136135-57-4

Amphotericin X1

Cat. No. B1142324
M. Wt: 938.11
InChI Key:
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Description

Synthesis Analysis

The synthesis of Amphotericin X1 involves a highly efficient and stereoselective approach, as demonstrated in the synthesis of the C21-C37 fragment of Amphotericin B. This process includes key steps such as Fráter-Seebach alkylation, Brown crotylboration, Negishi coupling, Heck reaction, and Horner-Wadsworth-Emmons olefination (Guangwei Wang et al., 2013). Additionally, the synthesis and characterization of amphoteric xylan-type hemicelluloses highlight the role of microwave irradiation in optimizing reaction conditions for amphoteric compounds (Xinwen Peng et al., 2012).

Molecular Structure Analysis

The molecular properties and structure of Amphotericin B channels, which Amphotericin X1 is closely related to, have been elucidated through molecular dynamics simulations. These studies reveal the crucial role of hydrogen bonding interactions in stabilizing the channel in its open form (Maciej Baginski et al., 1997). Moreover, the structure of Amphotericin B's ion-channel formation provides insights into the molecular assembly crucial for its antifungal activity, which is relevant for understanding Amphotericin X1's mechanism (Y. Nakagawa et al., 2016).

Chemical Reactions and Properties

The quantitative structure-activity relationships of Amphotericin B and its derivatives, including Amphotericin X1, indicate the indispensable role of positively charged nitrogen atoms for biological activity and antibiotic-sterol interaction. The presence or absence of specific functional groups significantly influences the compound's interaction with lipidic vesicles and its biological activity (Monique Chéron et al., 1988).

Physical Properties Analysis

The synthesis and characterization of Amphotericin X1 should be understood in the context of its physical properties, such as solubility, thermal stability, and molecular weight. These properties are critical for its function and efficacy as an antifungal compound. Studies on similar amphoteric molecules highlight the importance of understanding these physical aspects for drug development and application (Zhi He et al., 2014).

Chemical Properties Analysis

Amphotericin X1's chemical properties, including reactivity, stability, and interactions with biological molecules, are central to its antifungal action. The self-association of Amphotericin B in ergosterol-containing membranes provides a model for understanding the chemical behavior of Amphotericin X1 in biological environments. The formation of molecular structures responsible for the antibiotic's activity suggests a complex interplay of chemical interactions essential for its function (J. Starzyk et al., 2014).

Scientific Research Applications

  • Antifungal Activity Mechanism : Amphotericin B demonstrates distinct mechanisms of antifungal activity against yeast and fungal infections. It disrupts the osmotic integrity of fungal cell membranes, causing leakage of intracellular components (Hapala et al., 2005); (Ellis, 2002).

  • Reducing Toxicity : Modifications in Amphotericin B structure, such as suppression of charge on exocyclic carboxyl groups, can significantly reduce its toxicity while retaining antifungal activity. This approach is critical for enhancing its therapeutic use (Carmody et al., 2005).

  • Broad-Spectrum Efficacy : Amphotericin B maintains broad-spectrum efficacy against various fungal infections, and resistance to it emerges uncommonly and slowly. This makes it a valuable drug in treating invasive fungal diseases (Cavassin et al., 2021).

  • Understanding Drug Action : Research on the molecular mechanisms of Amphotericin B's action against Candida albicans using advanced imaging techniques has provided insights into its binding and toxic activity modes (Grela et al., 2019).

  • Adverse Effects and Alternatives : The toxicities associated with Amphotericin B, particularly nephrotoxicity, limit its use. However, alternatives like liposomal Amphotericin B have shown reduced nephrotoxicity while maintaining efficacy (Girois et al., 2005).

  • Novel Drug Development : Research on Amphotericin B's effect on Aspergillus fumigatus at the genomic and proteomic levels can pave the way for the development of novel antifungal drugs (Gautam et al., 2008).

Safety And Hazards

Specific safety and hazard information for Amphotericin X1 is not provided in the search results. However, a safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes9.


properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLVDQCUUOUTLI-TYVGYKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amphotericin X1

Citations

For This Compound
1
Citations
Y Chang, YH Wang, CQ Hu - The Journal of Antibiotics, 2011 - nature.com
… B include heptaene impurities; that is, impurity B (amphotericin X1), 10 amphotericin B (5) 22 … temperature for 4 h to produce the acid degradation product impurity B (amphotericin X1). …
Number of citations: 24 www.nature.com

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